Ethyl phenethylcarbamate

Overview

Description

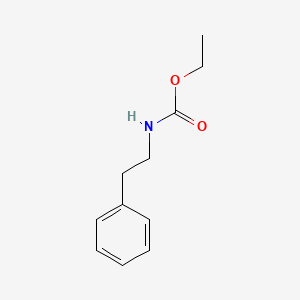

Ethyl phenethylcarbamate is an organic compound with the molecular formula C11H15NO2This compound has been studied for its ability to inhibit bacterial biofilms, particularly those formed by Methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

Target of Action

Ethyl phenethylcarbamate primarily targets bacterial biofilms, particularly those formed by Methicillin Resistant Staphylococcus aureus (MRSA) . Biofilms are surface-attached communities of bacteria encased in an extracellular matrix of biomolecules. They are significantly more resistant to antibiotics than free-floating bacteria .

Mode of Action

aureus biofilms . The compound interacts with the biofilm-forming bacteria, disrupting their ability to adhere to surfaces and form the protective extracellular matrix .

Biochemical Pathways

Its ability to inhibit biofilm formation suggests it may interfere with the signaling pathways that bacteria use to coordinate biofilm formation .

Result of Action

The primary result of this compound’s action is the inhibition of biofilm formation by MRSA . This can potentially make the bacteria more susceptible to antibiotic treatment and help prevent the spread of MRSA infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacterial species, the pH of the environment, and the presence of organic matter can all potentially affect the compound’s action . .

Biochemical Analysis

Biochemical Properties

Ethyl phenethylcarbamate plays a significant role in biochemical reactions, particularly in inhibiting bacterial biofilm formation. It has been shown to interact with enzymes and proteins involved in biofilm formation, such as those found in methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits the formation of biofilms by interfering with the signaling pathways and enzymatic activities essential for biofilm development . This compound interacts with bacterial proteins and enzymes, disrupting their normal functions and preventing the establishment of biofilms.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation, which is crucial for the survival and persistence of bacterial colonies. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to reduced bacterial virulence and resistance to antibiotics . In mammalian cells, this compound has been studied for its potential immunotoxic effects, influencing immune cell function and gene expression related to immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial proteins and enzymes, leading to the inhibition of biofilm formation. The compound binds to specific sites on these biomolecules, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target protein . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in biofilm formation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of biofilm formation and potential immunotoxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including immunotoxicity and potential carcinogenicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biofilm inhibition without inducing harmful side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can influence the compound’s efficacy and toxicity, affecting its overall impact on cellular function and biofilm inhibition.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The transport and distribution of this compound are critical for its bioavailability and effectiveness in inhibiting biofilm formation and modulating immune responses.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, influencing its overall efficacy in inhibiting biofilm formation and modulating immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenethylcarbamate can be synthesized through the reaction of phenethylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{ClCOOC}_2\text{H}_5 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOOC}_2\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.

Reduction: Reduction reactions can convert this compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of carbamate derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Bacterial Biofilm Inhibition

Ethyl phenethylcarbamate has been extensively studied for its ability to inhibit bacterial biofilms, which are resilient structures formed by communities of bacteria. These biofilms pose challenges in treating infections, especially those caused by antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies and Findings

- An evaluation of an 88-member compound library based on this compound revealed its efficacy in inhibiting biofilm formation of various medically relevant strains, including MRSA. The study identified new molecules capable of inhibiting biofilm formation with low micromolar IC50 values, suggesting a promising avenue for developing anti-biofilm agents .

- Further studies indicated that certain analogues of this compound could enhance the sensitivity of cancer cells to marine toxins, thereby opening up additional therapeutic pathways .

Pharmacological Applications

The compound has also been investigated for its role as a serine hydrolase inhibitor, which is significant in various medical conditions.

Research Insights

- A study highlighted the development of carbamate compounds that inhibit the KIAA1363 enzyme, which is implicated in prostate cancer pathogenesis. This research points to the potential of this compound derivatives as therapeutic agents against specific cancers .

Synthesis Techniques

- The compound can be synthesized through methods that involve the reaction of phenethylamine with ethyl chloroformate, leading to the formation of carbamate derivatives. The exploration of structure-activity relationships (SAR) has been crucial in enhancing the potency and selectivity of these compounds against target bacteria .

Comparative Analysis Table

Comparison with Similar Compounds

Ethyl phenethylcarbamate can be compared with other carbamate derivatives, such as mthis compound and propyl phenethylcarbamate. While these compounds share similar structural features, this compound is unique in its potent biofilm inhibition properties . Other similar compounds include:

- Mthis compound

- Propyl phenethylcarbamate

- Butyl phenethylcarbamate

These compounds differ in their alkyl chain lengths, which can influence their chemical properties and biological activities.

Biological Activity

Ethyl phenethylcarbamate (also known as ethyl N-(2-phenethyl) carbamate) is a compound of significant interest due to its biological activities, particularly in the context of bacterial biofilm inhibition and potential therapeutic applications. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies that highlight its efficacy against various pathogens.

Target and Mode of Action

This compound primarily targets bacterial biofilms, especially those formed by Methicillin Resistant Staphylococcus aureus (MRSA) . The compound inhibits biofilm formation by interfering with the signaling pathways that bacteria utilize to coordinate this process. This inhibition is crucial because biofilms are known to confer increased resistance to antibiotics and contribute to persistent infections .

Biochemical Pathways

The compound's interaction with bacterial proteins and enzymes is central to its mechanism. It binds to specific sites on these biomolecules, altering their structure and function, which can lead to either enzyme inhibition or activation. This interaction ultimately disrupts the biofilm formation process by affecting cellular signaling pathways and gene expression, thereby reducing bacterial virulence .

Stability and Dosage Effects

The stability of this compound can be influenced by environmental factors such as pH and the presence of other microbial species. Studies indicate that at lower concentrations, the compound effectively inhibits biofilm formation without significant toxicity, making it a promising candidate for further development in clinical applications .

This compound exhibits several key biochemical properties:

- Inhibition of Biofilm Formation : Demonstrated effectiveness against MRSA biofilms with low micromolar IC50 values.

- Cellular Effects : Impacts various cellular processes in bacteria, leading to reduced virulence and antibiotic resistance .

- Cytotoxicity Modulation : In studies involving cancer cell lines, it was observed that this compound can sensitize certain cancer cells to other cytotoxic agents when used at permissible concentrations .

| Property | Description |

|---|---|

| Biofilm Inhibition | Effective against MRSA with low micromolar IC50 values |

| Cytotoxicity | Modulates cytotoxic effects in cancer cell lines |

| Stability Factors | Influenced by pH, organic matter, and bacterial presence |

Study 1: Inhibition of MRSA Biofilms

An extensive study evaluated an 88-member library based on this compound derivatives for their ability to inhibit MRSA biofilms. The results indicated that several derivatives exhibited potent antibiofilm activity, showcasing the potential for developing new therapeutic agents targeting resistant bacterial strains .

Study 2: Cytotoxicity in Cancer Research

Research examining the cytotoxic effects of this compound alongside other microbial metabolites revealed that it could enhance the effects of other compounds on cancer cells. This study highlighted its dual role as both an antibiofilm agent and a potential sensitizer for cancer therapies .

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed insights into how modifications to the this compound structure could enhance its antibiofilm activity. By systematically altering substituents on the molecule, researchers identified analogues with improved efficacy against various bacterial strains .

Properties

IUPAC Name |

ethyl N-(2-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)12-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDDBYFBIIAYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289652 | |

| Record name | Ethyl phenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6970-83-8 | |

| Record name | 6970-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl phenethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-(2-phenylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.